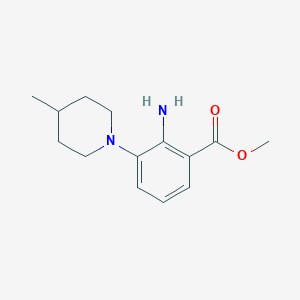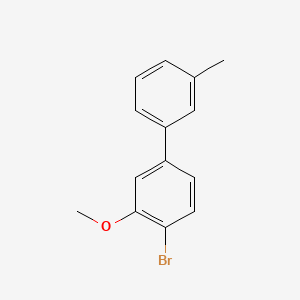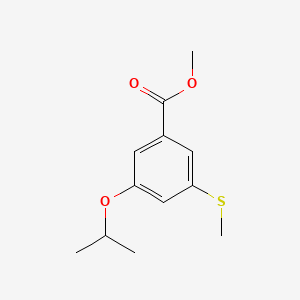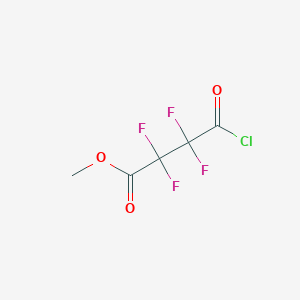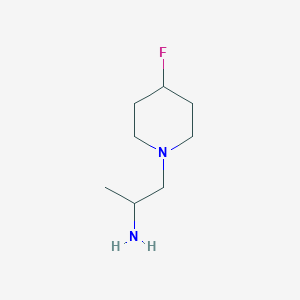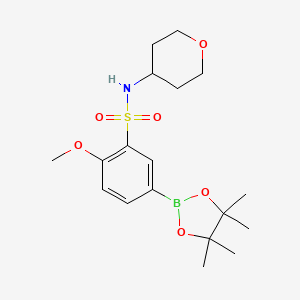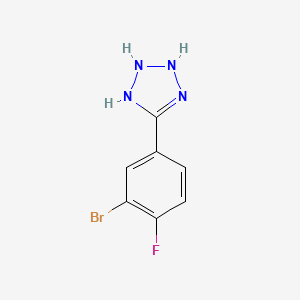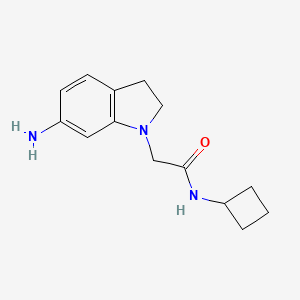
2-(6-Aminoindolin-1-yl)-N-cyclobutylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Aminoindolin-1-yl)-N-cyclobutylacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminoindolin-1-yl)-N-cyclobutylacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Amino Group: The amino group at the 6-position of the indole ring can be introduced through nitration followed by reduction or through direct amination reactions.
Cyclobutylacetamide Formation: The cyclobutylacetamide moiety can be introduced through acylation reactions using cyclobutylamine and acetic anhydride or other suitable acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminoindolin-1-yl)-N-cyclobutylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be carried out using halogenating agents, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoindole derivatives, while substitution reactions can produce a variety of substituted indole compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole derivatives.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Aminoindolin-1-yl)-N-cyclobutylacetamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. Further research is needed to elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan, containing an indole structure.
Uniqueness
2-(6-Aminoindolin-1-yl)-N-cyclobutylacetamide is unique due to the presence of both the aminoindole and cyclobutylacetamide moieties. This combination of structural features may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-(6-amino-2,3-dihydroindol-1-yl)-N-cyclobutylacetamide |
InChI |
InChI=1S/C14H19N3O/c15-11-5-4-10-6-7-17(13(10)8-11)9-14(18)16-12-2-1-3-12/h4-5,8,12H,1-3,6-7,9,15H2,(H,16,18) |
InChI Key |
NTRAWGOUAMZRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)CN2CCC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


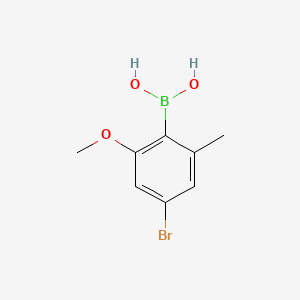
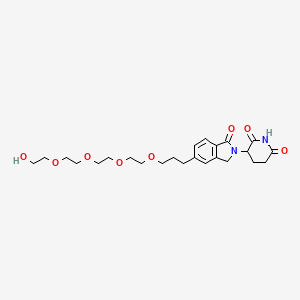
![1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14767969.png)
![2,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B14767974.png)
